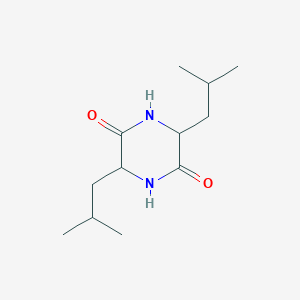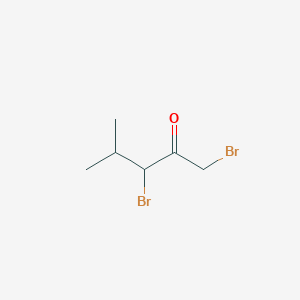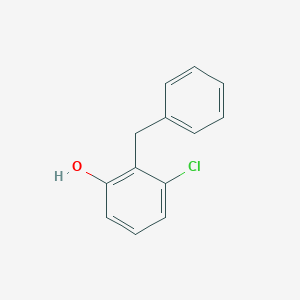
2-benzyl-3-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-3-chlorophenol, also known as benzyl chloride, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless liquid with a pungent odor and is primarily used as a chemical intermediate in the production of various compounds. This compound is significant in organic synthesis and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-benzyl-3-chlorophenol can be synthesized through several methods:
Chlorination of Toluene: This is the most common method where toluene is chlorinated in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) at elevated temperatures. The reaction proceeds as follows[ \text{C₆H₅CH₃} + \text{Cl₂} \rightarrow \text{C₆H₅CH₂Cl} + \text{HCl} ]
Sandmeyer Reaction: This method involves the conversion of benzyl alcohol to benzyl chloride using hydrochloric acid and a copper(I) chloride catalyst.
Industrial Production: On an industrial scale, benzyl chloride is produced by the gas-phase chlorination of toluene at high temperatures (400-500°C) in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-3-chlorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in benzyl chloride can be replaced by nucleophiles such as hydroxide ions, amines, or thiols to form benzyl alcohol, benzylamines, or benzylthiols, respectively.
Oxidation: Benzyl chloride can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to toluene using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Requires strong oxidizing agents and is usually performed under acidic or basic conditions.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Major Products
Benzyl Alcohol: Formed by nucleophilic substitution with hydroxide ions.
Benzaldehyde: Produced by partial oxidation.
Benzoic Acid: Result of complete oxidation.
Wissenschaftliche Forschungsanwendungen
2-benzyl-3-chlorophenol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals, dyes, and resins.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the production of certain drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Important in the manufacture of plasticizers, perfumes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol, chloro(phenylmethyl)- primarily involves nucleophilic substitution reactions. The chlorine atom attached to the benzyl group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic processes to introduce the benzyl group into other molecules.
Vergleich Mit ähnlichen Verbindungen
2-benzyl-3-chlorophenol can be compared with other similar compounds such as:
Benzyl Alcohol (C₆H₅CH₂OH): Similar structure but with a hydroxyl group instead of a chlorine atom. It is less reactive and used as a solvent and preservative.
Benzaldehyde (C₆H₅CHO): An oxidation product of benzyl chloride, used in flavorings and fragrances.
Benzoic Acid (C₆H₅COOH): Another oxidation product, widely used as a food preservative and in the manufacture of various chemicals.
This compound is unique due to its high reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of a wide range of chemical compounds.
Eigenschaften
CAS-Nummer |
1322-48-1 |
|---|---|
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-benzyl-3-chlorophenol |
InChI |
InChI=1S/C13H11ClO/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChI-Schlüssel |
LPGXETZQYQWXOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=C2Cl)O |
Synonyme |
Phenol, chloro(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


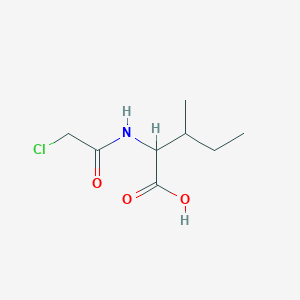
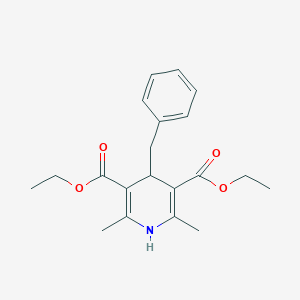
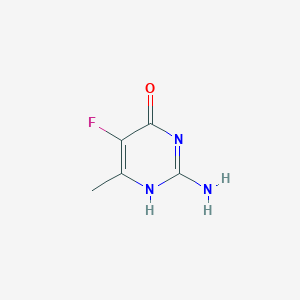
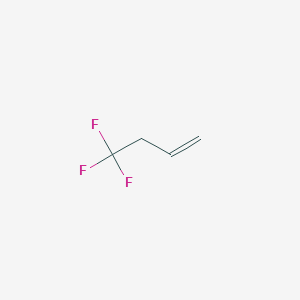
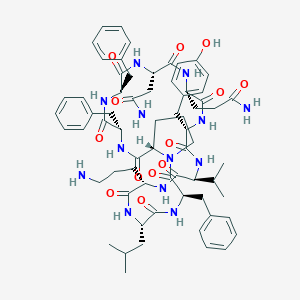
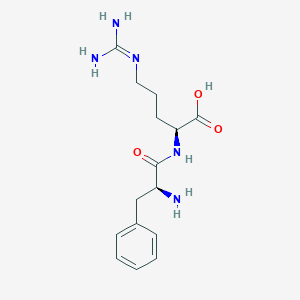
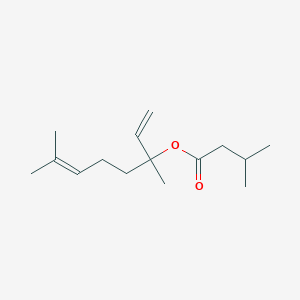
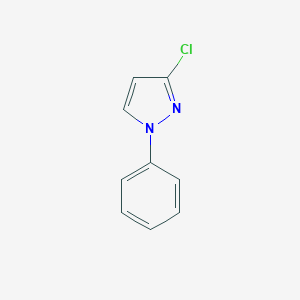

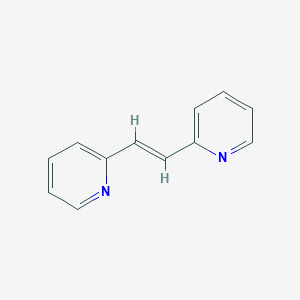
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)
